molecular formula C6H10O4 B12652522 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol CAS No. 72252-47-2

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol

Cat. No.: B12652522
CAS No.: 72252-47-2
M. Wt: 146.14 g/mol
InChI Key: WABHYJTYGYNPTR-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol (CAS 72252-47-2) is a versatile bicyclic ortho ester compound with significant value in synthetic organic chemistry. Its primary research application is as a protected form, or a synthetic precursor, for complex molecular synthesis. The 2,6,7-trioxabicyclo[2.2.2]octane (OBO) moiety serves as a robust protecting group for carboxylic acids, which is crucial in multi-step syntheses, such as the total synthesis of complex natural products like the GE81112 series of tetrapeptides . In this context, OBO esters are valued for their steric bulk, which can impart high diastereoselectivity in key nucleophilic addition reactions to adjacent aldehyde centers, enabling the precise construction of stereodefined β-hydroxy amino acid building blocks . The compound has also been identified as a key intermediate in synthesis studies toward the pentacyclic Melodinus alkaloid meloscine . As a methanol derivative, it offers a handle for further functionalization of the core OBO structure. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and handle this compound using appropriate personal protective equipment, including lab coats, safety glasses, and nitrile gloves .

Properties

CAS No.

72252-47-2

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol

InChI

InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2

InChI Key

WABHYJTYGYNPTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)OC2)CO

Origin of Product

United States

Preparation Methods

Reaction of Pentaerythritol with Triethyl Orthoacetate

A well-documented method involves reacting pentaerythritol with triethyl orthoacetate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) under reflux conditions. The reaction proceeds through the formation of intermediate acetals, followed by cyclization to yield the bicyclic trioxane structure.

  • Procedure Highlights:

    • Pentaerythritol (~15 mg, 78 μmol) is heated to 120 °C.
    • Triethyl orthoacetate (excess, e.g., 441.87 mmol) is added.
    • The mixture is stirred for approximately 22 hours, during which ethanol distills off (~64 mL, 83% theoretical).
    • Triethylamine is added to neutralize acid and facilitate product isolation.
    • The reaction mixture is heated to 160 °C under vacuum to remove residual solvents and amines.
    • The product is isolated by vacuum distillation at 185 °C and recrystallized from benzene.
    • Yield: Approximately 83% of pure (1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.
  • Spectroscopic Data:

    • ^1H NMR (CDCl3, 500 MHz): Signals consistent with methyl, hydroxyl, and methylene protons.
    • ^13C NMR confirms the bicyclic acetal carbons and hydroxymethyl substituent.

This method is robust and scalable, providing high purity and yield suitable for further synthetic applications.

Cyclization of Polyhydroxy Compounds with Formaldehyde

Another approach involves the acid-catalyzed cyclization of ethylene glycol or related diols with formaldehyde to form the bicyclic trioxane ring system. This method is often used for related derivatives such as 2,6,7-trioxabicyclo[2.2.2]octane with various substituents.

  • Key Conditions:
    • Acid catalyst (e.g., p-toluenesulfonic acid or mineral acids).
    • Controlled temperature to avoid side reactions.
    • Removal of water or alcohol byproducts to drive equilibrium toward cyclization.

This approach is common in industrial settings for producing bicyclic ethers and their derivatives.

Transesterification with Phosphite Esters (for Related Derivatives)

In some cases, transesterification reactions involving trimethyl phosphite and polyhydroxy compounds have been used to prepare phosphorus-containing analogs of the bicyclic trioxane system. Although this is more relevant to phosphorus-substituted derivatives, the methodology informs the preparation of bicyclic ethers with hydroxymethyl groups.

  • Example:
    • 4-t-Butyl-2-hydroxymethyl-1,3-propanediol reacted with hexamethylphosphoramide in THF under reflux.
    • After solvent removal and sublimation, the bicyclic product is obtained in 74% yield.
Method Starting Materials Catalysts/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Pentaerythritol + Triethyl Orthoacetate Pentaerythritol, triethyl orthoacetate Acid catalyst (p-TsOH), triethylamine neutralization 120–160 22 hours 83 Vacuum distillation, recrystallization
Ethylene Glycol + Formaldehyde Ethylene glycol, formaldehyde Acid catalyst (p-TsOH or mineral acid) Controlled (50–100) Several hours Variable Industrial scale, equilibrium-driven
Transesterification with Phosphite Esters Polyhydroxy compound, trimethyl phosphite Hexamethylphosphoramide, reflux in THF Reflux (~65–70) Overnight 74 For phosphorus analogs
  • The reaction of pentaerythritol with triethyl orthoacetate is a highly efficient route to 2,6,7-trioxabicyclo[2.2.2]octane-4-methanol, yielding a crystalline product with well-defined spectroscopic characteristics.

  • Acid catalysis is critical for promoting cyclization and acetal formation, with p-toluenesulfonic acid being a common choice due to its strong acidity and solubility in organic solvents.

  • Removal of byproducts such as ethanol or water shifts the equilibrium toward product formation, enhancing yield.

  • The bicyclic structure imparts rigidity and stability, making the compound suitable for polymerization studies and as a building block in organic synthesis.

  • Alternative methods involving formaldehyde and diols provide industrially scalable routes but may require careful control of reaction parameters to avoid polymerization or side reactions.

  • Transesterification methods, while more specialized, demonstrate the versatility of the bicyclic framework for functionalization and derivative synthesis.

The preparation of 2,6,7-trioxabicyclo[2.2.2]octane-4-methanol is well-established through acid-catalyzed cyclization of polyhydroxy precursors with orthoesters or formaldehyde. The method involving pentaerythritol and triethyl orthoacetate stands out for its high yield and purity, supported by detailed spectroscopic characterization. Industrial methods favor similar cyclization strategies with optimized conditions for scale-up. The compound’s rigid bicyclic acetal structure and functional hydroxymethyl group make it a valuable intermediate in synthetic and polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .

Comparison with Similar Compounds

Key Observations :

  • The methanol substituent distinguishes the compound from alkyl- or aryl-substituted derivatives, reducing lipophilicity (e.g., XLogP3 = 2.6 for 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)- vs. estimated lower logP for the methanol analog) .
  • Bulky groups like tert-butyl (in ) or cyclopropane (in ) may hinder reactivity in sterically sensitive reactions.

Physicochemical Properties

Property 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol 4-Ethyl-1-(2-methylpropyl)- 1-(4-Ethynylphenyl)-4-(2-methylcyclopropyl)-
Molecular Weight ~174.2 g/mol 200.3 g/mol 284.3 g/mol
logP (Predicted) ~0.5 (due to -OH group) ~3.0 2.6 (XLogP3)
Topological PSA ~60 Ų (estimated) Not reported 27.7 Ų
Water Solubility High (polar group) Low Moderate

Notes:

  • The methanol derivative’s hydroxyl group increases polarity, reducing membrane permeability but improving aqueous solubility compared to alkylated analogs.
  • Derivatives with aromatic groups (e.g., 4-ethynylphenyl in ) exhibit intermediate logP values, balancing lipophilicity and solubility.

Biological Activity

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol (CAS No. 72252-47-2) is a bicyclic compound characterized by a unique trioxabicyclo structure and a hydroxymethyl group. Its synthesis and biological activities have garnered attention in various fields including medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from diverse research studies.

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 142.14 g/mol
  • Structural Formula : Chemical Structure (Placeholder for actual structure)

The biological activity of 2,6,7-trioxabicyclo[2.2.2]octane-4-methanol can be attributed to its ability to interact with various biological targets, influencing enzymatic pathways and cellular processes. The presence of the hydroxymethyl group may enhance its solubility and reactivity with biomolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the trioxabicyclo structure exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative of the trioxabicyclo structure showed effective inhibition against Fusarium oxysporum, with MIC values of 50 μg/mL, indicating potential as an antifungal agent .

Cytotoxicity

Research has indicated that 2,6,7-trioxabicyclo[2.2.2]octane derivatives possess cytotoxic effects against various cancer cell lines:

  • Case Study : A study demonstrated selective cytotoxicity against human non-small cell lung cancer (H292) cells with an IC₅₀ value of 58.5 µM, suggesting potential for development as an anticancer agent .

Synthesis and Derivatives

The synthesis of 2,6,7-trioxabicyclo[2.2.2]octane derivatives has been explored for enhancing biological activity:

  • Synthesis Method : A rapid solvent-minimized approach was utilized to obtain various derivatives with improved yields and biological profiles .

Data Tables

Property Value
CAS Number72252-47-2
Molecular FormulaC₆H₁₀O₄
Molecular Weight142.14 g/mol
Antimicrobial MIC50 μg/mL (Fusarium)
Cytotoxic IC₅₀ (H292)58.5 µM

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Full-face shields are recommended for aerosol-prone procedures .
  • Ventilation : Ensure local exhaust ventilation or fume hoods to minimize inhalation exposure. Avoid dust generation during weighing or transfer .
  • Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For ingestion, do not induce vomiting; administer water for dilution .

Q. What synthetic routes are reported for bicyclic orthoesters like 2,6,7-Trioxabicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Corey’s Rearrangement : Oxetane esters (e.g., intermediates 59, 60, 61) can be converted to OBO (2,6,7-trioxabicyclo[2.2.2]octane) derivatives via Lewis acid-mediated rearrangement. This method requires anhydrous conditions and catalysts like BF₃·Et₂O .
  • Protecting Group Strategies : OBO esters are synthesized to protect alcohols or carboxyl groups during multi-step organic syntheses. The reaction typically involves cyclic ketene acetals and diols under acidic conditions .

Advanced Research Questions

Q. How can contradictions in QSAR models for substituent-activity relationships in bicyclic orthoesters be resolved?

  • Methodological Answer :

  • Model Comparison : The Free-Wilson model failed to correlate 1,4-substituents of bicyclic esters with biological activity due to non-linear effects. Transitioning to the Hansch model, which incorporates hydrophobicity (logP) and electronic parameters (σ), may improve predictability .
  • Statistical Validation : Use partial least squares (PLS) regression or machine learning to handle multi-collinear variables. Cross-validate with experimental IC₅₀ data from structurally diverse analogs .

Q. What mechanisms explain the high toxicity of certain 2,6,7-Trioxabicyclo[2.2.2]octane derivatives lacking cholinesterase inhibition?

  • Methodological Answer :

  • Non-Cholinergic Pathways : Studies show toxicity in analogs like 2,6,7-trioxa-1-phosphabicyclo derivatives may arise from mitochondrial dysfunction or oxidative stress. Conduct ATPase activity assays and ROS quantification in cell lines .
  • Structural Probes : Synthesize phosphorus-free analogs (e.g., replacing P with C or Si) to isolate toxicity mechanisms. Compare LD₅₀ data in rodent models .

Q. How can the stability of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol be optimized for use as a protecting group in peptide synthesis?

  • Methodological Answer :

  • Condition Screening : Test stability under acidic (e.g., TFA), basic (e.g., NaOH), and redox conditions. Use HPLC to monitor degradation products.
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 1-position to enhance hydrolytic stability. Compare deprotection rates via kinetic studies .

Data Gaps and Experimental Design

Q. How should researchers address the lack of physicochemical data (e.g., logP, water solubility) for 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol?

  • Methodological Answer :

  • Prediction Tools : Use software like ACD/Labs or EPI Suite to estimate logP and solubility. Validate with shake-flask experiments for logP and nephelometry for solubility .
  • Experimental Measurement : Employ differential scanning calorimetry (DSC) for melting points and GC-MS for vapor pressure. Reference analogs like pentaerythritol phosphate (melting point: 209–212°C) for calibration .

Q. What strategies mitigate ecological risks when working with 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol, given limited ecotoxicological data?

  • Methodological Answer :

  • Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., OBO esters) to predict biodegradation and bioaccumulation.
  • Microcosm Studies : Test soil mobility and microbial degradation in controlled lab ecosystems. Monitor metabolite formation via LC-MS/MS .

Contradiction Analysis

Q. Why do some 2,6,7-Trioxabicyclo[2.2.2]octane derivatives exhibit unexpected structure-activity relationships (SAR)?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder target binding despite favorable electronic properties. Perform molecular docking with steric maps to visualize clashes .
  • Conformational Analysis : Use NMR or X-ray crystallography to identify ring strain or chair-boat transitions that alter reactivity .

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